molecular formula C23H27N3O B12750563 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril CAS No. 80834-58-8

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril

Cat. No.: B12750563
CAS No.: 80834-58-8
M. Wt: 361.5 g/mol
InChI Key: LMCXNHCNKDRPES-GQCTYLIASA-N
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Description

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core

Properties

CAS No.

80834-58-8

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+

InChI Key

LMCXNHCNKDRPES-GQCTYLIASA-N

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exhibit significant antidepressant properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression.

Anticancer Potential

Studies have highlighted the anticancer potential of derivatives of this compound. Specifically, the inhibition of pathways such as the Sonic Hedgehog signaling pathway has been linked to its structure. This pathway is often dysregulated in various cancers, including basal cell carcinoma and medulloblastoma .

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents suggests that it may possess antipsychotic properties. Research into piperazine derivatives has shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopaminergic activity .

Case Studies and Research Findings

StudyFindings
Aziz-ur-Rehman et al. (2018)Investigated the synthesis of piperazine derivatives showing promising anticancer activity with IC50 values indicating strong efficacy compared to standard treatments .
Patent Analysis (WO2010013037A1)Highlighted the compound's potential as an inhibitor of the Sonic Hedgehog pathway, relevant for treating various cancers .
Pharmacological ReviewDiscussed the implications of piperazine derivatives in psychiatric disorders, emphasizing their role in modifying neurotransmitter systems .

Mechanism of Action

The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.

Biological Activity

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Antidepressant Properties

Research indicates that compounds similar to 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exhibit antidepressant-like effects. A study highlighted the relevance of the piperazine group in enhancing serotonin receptor binding, which is crucial for mood regulation. The compound's ability to modulate serotonin levels suggests potential applications in treating depression and anxiety disorders .

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties. A related class of compounds has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis in cancer cells .

Neuroprotective Effects

There is evidence suggesting that derivatives of this compound may offer neuroprotective benefits. These effects are attributed to the compound's ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is essential for optimizing its biological activity. Key findings include:

  • Piperazine Moiety : The presence of the piperazine ring enhances binding affinity to neurotransmitter receptors.
  • Substituent Effects : Variations in the butenyl chain length and substitution patterns significantly affect the compound's potency and selectivity towards specific biological targets .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant serotonin receptor modulation in animal models
Study 2Anticancer PropertiesInduced apoptosis in resistant cancer cell lines, suggesting potential as a therapeutic agent
Study 3Neuroprotective EffectsReduced neuroinflammation markers in vitro, indicating promise for neurodegenerative disease treatment

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